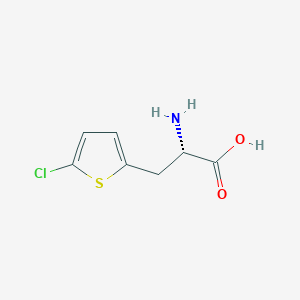

3-(5-Chlorothien-2-yl)-L-alanine

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRYNRGWSFULRU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis of 3-(5-Chlorothien-2-yl)-L-alanine

A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the complex structure into simpler, more readily available starting materials. The primary strategic disconnections focus on the bonds to the chiral alpha-carbon.

Two main pathways emerge from this analysis:

Disconnection of the Cα-Cβ bond: This is a common strategy for α-amino acids. It leads back to a glycine (B1666218) equivalent, where the α-carbon is prepared to act as a nucleophile, and an electrophilic 5-chlorothien-2-yl methyl group. The glycine synthon can be a variety of protected forms, such as a Schiff base or a chiral auxiliary-derived enolate. The thienyl component would need to be a derivative like 2-(halomethyl)-5-chlorothiophene.

Disconnection involving the amine and carboxylate groups (Strecker synthesis approach): A disconnection that breaks the Cα-N and Cα-CN (precursor to COOH) bonds simultaneously points towards the Strecker synthesis. nih.govmasterorganicchemistry.com This pathway identifies 5-chloro-2-thiophenecarboxaldehyde as the key starting material, which undergoes condensation with ammonia (B1221849) and cyanide. wikipedia.org

This analysis frames the subsequent discussion on synthetic methodologies, starting from classical approaches and progressing to more advanced stereocontrolled methods.

Classical Amino Acid Synthesis Approaches Adaptations for Thiophene (B33073) Derivatives

Traditional methods for amino acid synthesis can be effectively adapted for the preparation of thiophene-containing analogues like this compound. These methods typically produce racemic mixtures, requiring a subsequent resolution step to isolate the L-enantiomer.

Strecker Reaction Variants and Modifications

The Strecker synthesis is a robust, one-pot, three-component reaction that produces α-amino nitriles from an aldehyde, ammonia, and a cyanide source. nih.govwikipedia.org Subsequent hydrolysis of the nitrile yields the desired amino acid. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of 3-(5-Chlorothien-2-yl)-alanine, the key starting material is 5-chloro-2-thiophenecarboxaldehyde. The general reaction proceeds as follows:

Imine Formation: The aldehyde reacts with ammonia (often from an ammonium (B1175870) salt like NH₄Cl) to form an imine. wikipedia.org

Cyanide Addition: A cyanide ion (e.g., from KCN or HCN) attacks the imine carbon to form an α-aminonitrile. organic-chemistry.org

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final racemic amino acid. masterorganicchemistry.com

While the classical Strecker synthesis is straightforward, its application to heterocyclic aldehydes like 5-chloro-2-thiophenecarboxaldehyde is well-established. Modifications often focus on improving yields and simplifying workup procedures. However, the primary drawback of the classical approach is the lack of stereocontrol, which necessitates further resolution steps.

| Strecker Synthesis Step | Description | Key Reagents |

| 1. Imine Formation | The carbonyl group of 5-chloro-2-thiophenecarboxaldehyde is converted into an imine. | 5-chloro-2-thiophenecarboxaldehyde, Ammonia (NH₃) or Ammonium Chloride (NH₄Cl) |

| 2. Aminonitrile Formation | Nucleophilic addition of a cyanide ion to the imine. | Cyanide source (KCN, NaCN, HCN) |

| 3. Hydrolysis | Conversion of the nitrile functional group to a carboxylic acid. | Strong acid (e.g., HCl) or base (e.g., NaOH) with heat |

Alkylation of Glycine Equivalents

Another powerful classical method involves the alkylation of a glycine enolate equivalent. nih.gov In this approach, the α-carbon of a protected glycine derivative is deprotonated to form a nucleophilic enolate, which is then reacted with an electrophile.

For the synthesis of 3-(5-Chlorothien-2-yl)-alanine, the required electrophile is 2-(halomethyl)-5-chlorothiophene (e.g., 2-(bromomethyl)-5-chlorothiophene). The glycine moiety is typically protected as a Schiff base (e.g., from benzophenone (B1666685) and glycine ethyl ester) to increase the acidity of the α-protons and facilitate enolate formation.

The general synthetic sequence is:

Formation of a glycine Schiff base.

Deprotonation with a strong base (e.g., LDA, NaH) to form the enolate.

Alkylation with 2-(halomethyl)-5-chlorothiophene.

Hydrolysis of the Schiff base and ester groups to release the racemic amino acid.

This method is versatile and allows for the introduction of a wide variety of side chains, including the 5-chlorothien-2-yl-methyl group. researchgate.net Like the Strecker synthesis, this classical approach results in a racemic product.

Advanced Stereoselective Synthetic Routes

To overcome the limitations of classical methods, advanced synthetic routes that control the stereochemistry at the α-carbon have been developed. These methods are crucial for producing the enantiomerically pure L-alanine derivative directly.

Asymmetric Catalysis in C-C Bond Formation for L-Alanine Derivatives

Asymmetric catalysis offers an elegant way to achieve high enantioselectivity. One of the most effective strategies is the asymmetric hydrogenation of a dehydroamino acid precursor. For the target molecule, this would involve synthesizing an α,β-unsaturated precursor, (Z)-2-acetamido-3-(5-chlorothien-2-yl)acrylic acid.

This precursor can then be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). The chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer. This approach is widely used in the industrial synthesis of various L-amino acids.

Another catalytic approach involves the phase-transfer-catalyzed alkylation of a glycine Schiff base using a chiral phase-transfer catalyst. These catalysts, often derived from cinchona alkaloids, can induce asymmetry during the alkylation step. researchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a reliable and well-established method for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a glycine synthon can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. nih.gov The process generally follows these steps:

Attachment: A glycine derivative is coupled to the chiral auxiliary.

Diastereoselective Alkylation: The resulting compound is enolized with a base, and the chiral auxiliary sterically blocks one face of the enolate. Subsequent alkylation with 2-(halomethyl)-5-chlorothiophene occurs from the less hindered face, leading to the formation of one diastereomer in high excess.

Cleavage: The chiral auxiliary is removed, typically by hydrolysis, to yield the desired enantiomerically enriched this compound.

This method provides excellent stereocontrol and is highly adaptable for the synthesis of a wide range of unnatural amino acids. nih.govrsc.org

| Method | Principle | Example | Stereocontrol |

| Asymmetric Hydrogenation | A chiral metal catalyst (e.g., Rh-DuPhos) selectively hydrogenates one face of a prochiral dehydroamino acid precursor. | Hydrogenation of (Z)-2-acetamido-3-(5-chlorothien-2-yl)acrylic acid. | Catalyst-controlled |

| Chiral Auxiliary | A recoverable chiral group is attached to a glycine substrate to direct alkylation diastereoselectively. | Alkylation of a glycine-Evans oxazolidinone derivative with 2-(bromomethyl)-5-chlorothiophene. | Substrate-controlled (via auxiliary) |

Enzymatic Approaches for Enantioselective Preparation

The precise stereochemistry of this compound, specifically the L-configuration at the α-carbon, is paramount for its biological activity. Enzymatic methods offer a powerful tool for achieving high enantioselectivity in the synthesis of amino acids. nih.govresearchgate.net These biocatalytic approaches often provide advantages over traditional chemical methods in terms of reaction conditions, which are typically mild, and the high degree of stereocontrol inherent to enzyme-catalyzed reactions. researchgate.net

One common enzymatic strategy for producing L-amino acids involves the use of transaminases (TAs). mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine, to a keto acid acceptor. mdpi.com In the context of synthesizing this compound, a potential precursor would be the corresponding α-keto acid, 3-(5-chlorothien-2-yl)-2-oxopropanoic acid. The transaminase, often a pyridoxal-5'-phosphate (PLP) dependent enzyme, would facilitate the stereoselective amination of this keto acid to yield the desired L-amino acid. The efficiency of this process can be enhanced by using an excess of the amino donor to drive the reaction equilibrium towards product formation. mdpi.com

Another enzymatic approach involves the use of amino acid dehydrogenases. These enzymes catalyze the reductive amination of an α-keto acid using ammonia and a reducing equivalent, typically NADH or NADPH. The stereoselectivity of the amino acid dehydrogenase dictates the configuration of the resulting amino acid.

Furthermore, kinetic resolution using enzymes like aminoacylases or proteases can be employed. In this strategy, a racemic mixture of N-acetylated 3-(5-chlorothien-2-yl)-alanine would be subjected to an L-specific aminoacylase. The enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.

The development of multi-enzyme cascade systems represents a more advanced strategy. mdpi.comrsc.org These one-pot reactions can combine several enzymatic steps to convert a simple starting material into the final product with high efficiency. rsc.org For instance, a cascade could be designed where one enzyme synthesizes the keto acid precursor in situ, which is then converted to the L-amino acid by a transaminase in the same reaction vessel. mdpi.com

Table 1: Comparison of Enzymatic Strategies for L-Amino Acid Synthesis

| Enzymatic Method | Key Enzyme(s) | Substrate(s) | Key Advantages |

|---|---|---|---|

| Transamination | Transaminase (TA) | α-Keto acid, Amino donor (e.g., L-alanine) | High enantioselectivity, mild reaction conditions. |

| Reductive Amination | Amino Acid Dehydrogenase | α-Keto acid, Ammonia, NADH/NADPH | Direct amination, high stereocontrol. |

| Kinetic Resolution | Aminoacylase, Protease | Racemic N-acyl amino acid | Effective for separating enantiomers. |

| Multi-Enzyme Cascade | Multiple enzymes (e.g., dehydrogenase, transaminase) | Simple starting materials | High efficiency, one-pot synthesis. |

Formation of the 5-Chlorothiophene Moiety and its Integration

One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. To obtain a 2-substituted thiophene, a suitable starting material would be a β-keto ester or a related compound. Subsequent chlorination of the thiophene ring, typically at the 5-position, can be achieved using a variety of chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

Alternatively, the thiophene ring can be constructed through cyclization reactions of appropriately functionalized acyclic precursors. For instance, a 1,4-dicarbonyl compound can undergo reaction with a sulfur source like Lawesson's reagent to form the thiophene ring.

Once the 5-chlorothiophene-2-carbaldehyde (B1662047) or a related electrophilic derivative is prepared, it can be integrated with the alanine (B10760859) portion. This is often accomplished through a carbon-carbon bond-forming reaction. For example, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction between 5-chlorothiophene-2-carbaldehyde and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from a protected glycine equivalent can establish the carbon framework. Subsequent reduction of the resulting dehydroamino acid derivative would yield the racemic amino acid, which could then be resolved or subjected to an enantioselective synthesis as described previously.

Another strategy involves the direct functionalization of a pre-formed amino acid derivative. For instance, a protected dehydroalanine (B155165) derivative can undergo a Heck-type coupling reaction with 2-chloro-5-iodothiophene (B1601333) to introduce the chlorothiophene moiety.

The choice of synthetic route for the formation and integration of the 5-chlorothiophene moiety depends on factors such as the availability of starting materials, desired scale of the reaction, and compatibility with other functional groups in the molecule.

Protecting Group Strategies for Amino and Carboxyl Functionalities

In the multi-step synthesis of this compound, the strategic use of protecting groups for the amino and carboxyl functionalities is essential to prevent unwanted side reactions and ensure the desired chemical transformations occur selectively. organic-chemistry.orgucalgary.ca The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. organic-chemistry.orgwikipedia.org

Amino Group Protection:

The nucleophilic nature of the amino group requires it to be masked during many synthetic steps. organic-chemistry.org Common protecting groups for the α-amino group include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. ucalgary.cafiveable.me

Boc Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). libretexts.org It is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. fiveable.melibretexts.org

Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate. gcwgandhinagar.com A key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that does not affect most other functional groups. gcwgandhinagar.com It can also be cleaved by strong acids like HBr in acetic acid. gcwgandhinagar.com

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important amino protecting group, particularly in solid-phase peptide synthesis. fiveable.menih.gov It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638). organic-chemistry.orgfiveable.me This orthogonality to acid-labile protecting groups like Boc is a significant advantage in complex syntheses. organic-chemistry.orgnih.gov

Carboxyl Group Protection:

The carboxylic acid group is typically protected as an ester to prevent its interference in reactions involving the amino group or other parts of the molecule. libretexts.org

Methyl or Ethyl Esters: These are simple and common protecting groups formed through standard esterification procedures. libretexts.org They are generally stable but can be removed by hydrolysis under basic conditions (saponification). libretexts.org

Benzyl Ester (Bn): The benzyl ester is a popular choice because, like the Cbz group, it can be cleaved by catalytic hydrogenolysis. ucalgary.calibretexts.org This allows for the simultaneous deprotection of both the amino and carboxyl groups if both are protected with Cbz and benzyl groups, respectively.

tert-Butyl Ester (tBu): The tert-butyl ester is stable to basic and nucleophilic conditions but is readily cleaved by mild acids, similar to the Boc group. creative-peptides.com This makes the Boc/tBu combination a common orthogonal protecting group strategy. researchgate.net

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of this compound. An orthogonal protection scheme, where one protecting group can be removed selectively in the presence of another, is often employed to allow for the stepwise construction and modification of the molecule. organic-chemistry.orgnih.gov For example, using a Boc-protected amino group and a benzyl-protected carboxyl group would allow for the selective deprotection of either group as needed during the synthetic sequence.

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild acid (e.g., TFA) fiveable.melibretexts.org |

| Amino | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenolysis, HBr/AcOH gcwgandhinagar.com |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) fiveable.me |

| Carboxyl | Methyl/Ethyl Ester | Me, Et | Methanol (B129727)/Ethanol, Acid catalyst | Base hydrolysis (saponification) libretexts.org |

| Carboxyl | Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst | Catalytic hydrogenolysis ucalgary.calibretexts.org |

| Carboxyl | tert-Butyl Ester | tBu | Isobutylene, Acid catalyst | Mild acid (e.g., TFA) creative-peptides.com |

Chemical Reactivity and Functionalization Studies

Reactions at the Alpha-Amino Group

The primary amine of 3-(5-Chlorothien-2-yl)-L-alanine serves as a nucleophilic center, readily participating in reactions common to alpha-amino acids, such as acylation, amidation, and derivatization for peptide synthesis.

The alpha-amino group can be acylated by reacting with various acylating agents like acid chlorides, anhydrides, or activated carboxylic acids. These reactions typically proceed under basic conditions or with the use of coupling agents to yield N-acyl derivatives. For instance, the reaction with acetic anhydride (B1165640) in a suitable solvent would yield the corresponding N-acetyl-3-(5-chlorothien-2-yl)-L-alanine.

A notable application of this reactivity is in analytical chemistry for the chiral resolution and analysis of amino acids. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-known derivatizing agent that reacts with the primary amino group of an amino acid via nucleophilic aromatic substitution. nih.govresearchgate.net This reaction creates diastereomeric adducts that can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC), allowing for the determination of enantiomeric purity. researchgate.net

Table 1: Representative Acylation/Amidation Reactions of the Alpha-Amino Group

| Acylating/Derivatizing Agent | Reaction Type | Product | Purpose |

| Acetic Anhydride | N-Acylation | N-acetyl-3-(5-chlorothien-2-yl)-L-alanine | Protection of the amino group, synthesis of derivatives |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | N-Arylation (Derivatization) | N-(2,4-dinitrophenyl-5-L-alaninamide)-3-(5-chlorothien-2-yl)-L-alanine | Chiral analysis and separation of enantiomers nih.govresearchgate.net |

| Allyl isothiocyanate (AITC) | Nucleophilic Addition | N-allylthiocarbamoyl-3-(5-chlorothien-2-yl)-L-alanine | Formation of thiourea (B124793) derivatives nih.gov |

The incorporation of this compound into peptide chains is a key functionalization strategy. This requires the formation of an amide (peptide) bond between its amino group and the carboxyl group of another amino acid. In standard solid-phase peptide synthesis (SPPS), the amino group of the incoming amino acid must be temporarily protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. nih.gov

Once the preceding amino acid is coupled to the resin and its carboxyl group is activated, the free amino group of N-protected this compound attacks the activated carboxyl, forming a peptide bond. This cycle is repeated to build the desired peptide sequence. Various coupling reagents can be used to facilitate this reaction by forming a highly reactive intermediate with the carboxyl group, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).

Table 2: Reagents for Peptide Coupling Involving the Alpha-Amino Group

| Coupling Reagent | Activator Type | Typical Conditions |

| HBTU/HOBt | Benzotriazole-based | In aprotic polar solvents like DMF with a tertiary amine base (e.g., DIPEA) |

| DIC/HOBt | Carbodiimide | In solvents like DCM or DMF |

| CDMT | Triazine-based | Used with a base like N-methylmorpholine in various solvents nih.gov |

Transformations of the Carboxyl Group

The carboxylic acid moiety of this compound is another key site for functionalization, allowing for esterification, amide formation, and reduction to the corresponding amino alcohol.

Esterification of the carboxyl group is a common transformation, often performed to protect the carboxyl group during other reactions or to increase the compound's lipophilicity. A standard method involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or gaseous hydrochloric acid. nih.govprepchem.com For example, reacting this compound with methanol and thionyl chloride would yield this compound methyl ester hydrochloride. prepchem.com Another mild and efficient method uses trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov

Similarly, the carboxyl group can be converted into an amide by reacting with an amine using coupling agents. This reaction is fundamental to peptide synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another. Boronic acid derivatives have been shown to be highly active catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org

Table 3: Esterification of Amino Acids

| Alcohol | Reagent/Catalyst | Product Example (from a similar amino acid) | Reference |

| Methanol | Thionyl Chloride (SOCl₂) | 3-(2-thienyl)-DL-alanine methyl ester hydrochloride | prepchem.com |

| Methanol | Trimethylchlorosilane (TMSCl) | Amino acid methyl ester hydrochlorides | nih.gov |

| Isopropanol | Thionyl Chloride / Alumina | L-alanine isopropyl ester hydrochloride | google.com |

The carboxylic acid functional group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 3-(5-chlorothien-2-yl)-L-alaninol. This transformation adds a new functional handle (a hydroxyl group) for further synthetic elaboration. Powerful reducing agents are required for this conversion, with lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (B95107) (THF) being a common and effective choice. orgsyn.orgchemspider.com The procedure involves the careful addition of the amino acid to a suspension of LAH, followed by reflux and subsequent workup to liberate the amino alcohol. chemspider.com Alternative methods include the use of borane (B79455) complexes, such as borane-methyl sulfide (B99878) (BMS). orgsyn.org

Table 4: Reagents for the Reduction of Amino Acids to Amino Alcohols

| Reducing Agent | Solvent | Typical Conditions | Product from L-Alanine | Reference |

| Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | Cooling during addition, then reflux | L-Alaninol | orgsyn.orgchemspider.com |

| Borane-Methyl Sulfide (BMS) | Tetrahydrofuran (THF) | Room temperature or gentle heating | L-Alaninol | orgsyn.org |

Electrophilic and Nucleophilic Substitutions on the Thiophene (B33073) Ring

The thiophene ring in this compound is subject to substitution reactions, influenced by the directing effects of its existing substituents. The ring is activated towards electrophilic substitution by the sulfur heteroatom. The 2-position (alpha to the sulfur) is generally the most reactive site in unsubstituted thiophene.

In this molecule, the C2 position is occupied by the alanine-methyl group and the C5 position by chlorine. The alanine-methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. For electrophilic aromatic substitution (e.g., nitration, sulfonation, or further halogenation), the incoming electrophile would be directed to the available positions C3 and C4. The precise location is determined by the combined electronic and steric effects of the existing groups. msu.edu

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also possible, particularly given the presence of the electron-withdrawing chlorine atom. uoanbar.edu.iq Thiophenes are generally more reactive towards nucleophilic substitution than their benzene (B151609) analogues. uoanbar.edu.iq A strong nucleophile could potentially displace the chlorine at the C5 position, especially if the reaction is facilitated by a catalyst or by the presence of additional electron-withdrawing groups on the ring. Computational studies on similar systems show that SNAr on thiophenes proceeds through a stepwise addition-elimination mechanism. nih.gov

Table 5: Potential Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagent Example | Potential Product | Notes |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Nitro-3-(5-chlorothien-2-yl)-L-alanine | Substitution expected at C3 or C4 position. msu.edu |

| Electrophilic Bromination | Br₂ / FeBr₃ | Bromo-3-(5-chlorothien-2-yl)-L-alanine | Substitution expected at C3 or C4 position. |

| Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine | 3-(5-(pyrrolidin-1-yl)thien-2-yl)-L-alanine | Displacement of the chloro group at C5. Reactivity is enhanced by electron-withdrawing groups. nih.govresearchgate.net |

C-H Activation and Late-Stage Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering more atom-economical and efficient routes to complex molecules by avoiding pre-functionalization steps. acs.org For heterocyclic compounds like thiophene, C-H activation strategies are of particular interest for introducing molecular diversity at a late stage of a synthetic sequence.

The functionalization of C-H bonds at the β-positions (C3 and C4) of thiophenes is generally more challenging than at the α-positions (C2 and C5). rsc.org In this compound, the available C-H bonds for activation are at the C3 and C4 positions of the thiophene ring.

Palladium-catalyzed C-H activation is a widely studied approach for the functionalization of thiophenes. mdpi.comnih.gov These reactions can be directed to specific positions by the choice of catalyst, ligand, and reaction conditions. For instance, palladium-catalyzed direct arylation has been successfully applied to functionalize the C3 position of the thiophene ring in various thieno-pyridines, -pyrimidines, and -pyrazines. mdpi.com

Another strategy involves a palladium-catalyzed 1,4-migration, which can activate the β-position of a thiophene ring. rsc.org This method allows for the functionalization of the less reactive C-H bonds. Furthermore, catalyst-controlled regiodivergent C-H alkynylation of thiophenes has been developed, enabling selective functionalization at either the C2 or C5 position of 3-substituted thiophenes. nih.gov This highlights the potential for selective late-stage modification of thiophene-containing molecules.

Silver(I) has also been utilized to enable C2-selective C-H activation of thiophenes at near-room temperature, followed by a palladium-catalyzed C-C bond formation. acs.org This approach offers mild reaction conditions and excellent regioselectivity.

The application of these C-H activation and late-stage functionalization strategies to this compound could provide a direct route to novel derivatives with potentially interesting biological or material properties, by modifying the thiophene core without altering the chiral alanine (B10760859) moiety.

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis

Theoretical Calculations of Molecular Geometry and Electronic Structure

Computational chemistry offers powerful tools to predict and rationalize the structural and electronic properties of molecules. For a molecule like 3-(5-Chlorothien-2-yl)-L-alanine, these methods could provide invaluable insights into its preferred geometries and the distribution of electrons within its structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations could be employed to determine the optimized ground-state geometry of this compound. Key parameters that would be investigated include bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the chlorothienyl ring relative to the alanine (B10760859) backbone. Furthermore, DFT can be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The calculated vibrational frequencies from DFT could also aid in the interpretation of experimental infrared and Raman spectra.

Ab Initio Calculations of Conformational Space

To explore the full range of possible three-dimensional arrangements of this compound, more computationally intensive ab initio methods could be utilized. These "from first principles" calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide a more accurate description of electron correlation effects. A systematic conformational search using these methods would help to identify the low-energy conformers of the molecule and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, a suite of advanced NMR experiments would be necessary to unambiguously assign its stereochemistry and probe its conformational dynamics.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for establishing the covalent framework of a molecule.

Correlation Spectroscopy (COSY) would reveal the spin-spin coupling network between protons, confirming the connectivity of the alanine backbone and the protons on the chlorothienyl ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which would be crucial for confirming the connection between the alanine and chlorothienyl moieties.

NOESY and ROESY for Conformational Insights

To gain insight into the through-space proximity of atoms and thus the molecule's conformation in solution, Nuclear Overhauser Effect (NOE) based experiments are paramount.

Nuclear Overhauser Effect Spectroscopy (NOESY) detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for conformational analysis.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a related technique that is particularly useful for medium-sized molecules where the NOE may be close to zero. ROESY provides similar through-space correlation information. For this compound, these experiments would be key to determining the preferred orientation of the chlorothienyl group relative to the chiral center of the alanine.

X-ray Crystallography of this compound and its Analogs

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. Obtaining a suitable crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and the absolute stereochemistry of the chiral center. The resulting crystal structure would provide a static, high-resolution snapshot of the molecule's conformation, which would be invaluable for validating and refining the results from theoretical calculations and NMR spectroscopy. In the absence of a crystal structure for the title compound, the analysis of crystal structures of close analogs, such as other halogenated thienylalanines, could provide some predictive power for its solid-state conformation.

Analysis of Solid-State Conformations and Intermolecular Interactions

In the solid state, amino acids typically exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). It is expected that this compound follows this pattern. The precise three-dimensional arrangement of molecules in the crystal lattice is determined through single-crystal X-ray diffraction.

The crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The protonated amino group acts as a hydrogen bond donor, while the carboxylate group acts as an acceptor. These interactions are fundamental to the formation of stable, ordered crystalline structures. researchgate.net Additionally, the thiophene (B33073) ring and the chlorine atom may introduce other non-covalent interactions, such as π-π stacking between thiophene rings or halogen bonding, which could further influence the crystal packing.

While specific crystallographic data for this compound is not available, the parameters for L-alanine crystals provide a reference for the types of hydrogen bonds that would be present. researchgate.net

Table 1: Representative Hydrogen Bond Parameters in Amino Acid Crystals

| Donor-H···Acceptor | Description | Typical Distance (Å) |

|---|---|---|

| N-H···O | Between ammonium (B1175870) and carboxylate groups | 2.7 - 3.0 |

| C-H···O | Weak interaction from alpha-carbon | 3.0 - 3.5 |

This table presents typical values observed in related amino acid and aromatic compound crystal structures.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are essential for confirming the enantiomeric purity and absolute configuration of chiral molecules like this compound. The "L" designation refers to the stereochemistry at the α-carbon, which corresponds to the (S) configuration according to Cahn-Ingold-Prelog rules.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides information about the molecule's secondary structure and tertiary fold, and for small molecules, it is a fingerprint of its absolute configuration. For an L-amino acid, specific electronic transitions associated with the carboxylate and thiophene chromophores would give rise to characteristic positive or negative CD signals (Cotton effects). nih.govrsc.org For instance, studies on L-alanine in aqueous solutions show a distinct positive CD maximum around 203.5 nm. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netiaea.org It is closely related to CD and can also be used to determine enantiomeric purity and configuration. rsc.org A single measurement at a specific wavelength, typically the sodium D-line (589 nm), is often reported as the specific rotation [α]. For the closely related compound 3-(2-Thienyl)-L-alanine, a specific rotation of [α]20/D = -30.5° (c = 1% in H₂O) has been reported, indicating that the introduction of the thienyl group significantly alters the optical rotation compared to L-alanine itself. sigmaaldrich.comsigmaaldrich.com

Table 2: Expected Chiroptical Properties for this compound

| Technique | Property | Expected Observation | Reference Chromophore |

|---|---|---|---|

| CD | Cotton Effect | Characteristic peaks related to n→π* and π→π* transitions | Carboxylate, Thiophene |

This table is illustrative, based on the principles of chiroptical spectroscopy and data from analogous compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule and probing intermolecular interactions like hydrogen bonding. nih.gov

In the zwitterionic form of this compound, characteristic vibrations are expected for the ammonium group (-NH₃⁺), the carboxylate group (-COO⁻), the thiophene ring, and the C-Cl bond. researchgate.net

FT-IR Spectroscopy : The FT-IR spectrum would be dominated by strong absorptions from the polar functional groups. The N-H stretching vibrations of the -NH₃⁺ group typically appear as a broad band between 3200 and 2800 cm⁻¹. The asymmetric and symmetric stretching vibrations of the -COO⁻ group are expected near 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.netresearchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to vibrations of the non-polar backbone and the aromatic ring. The thiophene ring vibrations, including C=C and C-S stretching, would produce sharp, characteristic peaks. The C-Cl stretching vibration is also expected to be Raman active, typically appearing in the 800-600 cm⁻¹ region. researchgate.net

The positions and shapes of the -NH₃⁺ and -COO⁻ bands in both FT-IR and Raman spectra are sensitive to the strength and nature of hydrogen bonding within the crystal lattice. researchgate.netnih.gov

Table 3: Representative Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| ~3200-2800 | ν(N-H) of -NH₃⁺ | FT-IR, Raman |

| ~1610 | δ(N-H) (asymmetric) of -NH₃⁺ | FT-IR |

| ~1595 | ν(C=O) (asymmetric) of -COO⁻ | FT-IR |

| ~1450 | δ(C-H) | FT-IR, Raman |

| ~1410 | ν(C=O) (symmetric) of -COO⁻ | FT-IR, Raman |

| ~1300-1500 | Thiophene ring stretches | Raman |

| ~850 | τ(NH₃⁺) torsion | Raman |

This table is a representative list based on typical vibrational frequencies for the specified functional groups in L-alanine and substituted thiophenes. researchgate.netresearchgate.net

Computational and Chemoinformatic Investigations

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for 3-(5-Chlorothien-2-yl)-L-alanine and in understanding the molecular basis of its activity. Given the structural similarities of thienylalanine derivatives to natural amino acids, potential biological targets could include enzymes involved in amino acid metabolism or neurotransmitter pathways. For instance, enzymes such as amino acid racemases, decarboxylases, or even certain transferases could be considered as plausible targets. Furthermore, given the known activities of some thiophene (B33073) derivatives, targets like monoamine oxidase (MAO) or DNA polymerase could also be investigated. nih.govnih.gov

Upon docking this compound into the active site of a proposed target, a detailed ligand-protein interaction profile can be generated. This profile delineates the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, a hypothetical docking study of this compound with a generic amino acid binding site might reveal the following interactions:

The carboxylate group of the alanine (B10760859) moiety could form salt bridges with positively charged residues like arginine or lysine (B10760008).

The amino group could act as a hydrogen bond donor to acceptor groups on the protein backbone or side chains.

The chlorothiophene ring could engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine within a hydrophobic pocket of the active site.

The chlorine atom on the thiophene ring might participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

A visual representation of these interactions provides crucial insights for optimizing the ligand's structure to improve its binding affinity and selectivity.

Molecular docking programs employ scoring functions to estimate the binding affinity of a ligand to its target. This predicted binding affinity, often expressed as a docking score or in terms of free energy of binding (ΔG), provides a quantitative measure of the ligand's potential potency. A lower docking score generally indicates a more favorable binding interaction.

Hypothetical Binding Affinity Predictions for this compound with Potential Targets

| Proposed Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Amino Acid Decarboxylase | -7.8 | Arg123, Phe256, Tyr301 |

| Monoamine Oxidase B | -8.2 | Tyr435, Cys172, Phe343 |

| DNA Polymerase Alpha | -6.9 | Lys789, Asp812, Val850 |

Note: The data in this table is for illustrative purposes and represents hypothetical outcomes of molecular docking simulations.

These predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiophene Amino Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

By compiling a dataset of thiophene amino acid derivatives with their experimentally determined biological activities, a QSAR model can be developed. This model would use various molecular descriptors, calculated from the 2D or 3D structures of the compounds, to predict their activity. The quality and predictive power of a QSAR model are typically assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the biological activity of novel, untested thiophene amino acid derivatives, thereby accelerating the discovery of new lead compounds.

A significant outcome of QSAR studies is the identification of key structural descriptors that have the most substantial impact on biological activity. These descriptors can be physicochemical, electronic, or steric in nature. For thiophene amino acid derivatives, important descriptors might include:

Topological Descriptors: Such as the Wiener index or Kier & Hall molecular connectivity indices, which describe the branching and connectivity of the molecule.

Electronic Descriptors: Like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which influences the compound's ability to cross cell membranes.

Steric Descriptors: Like molar refractivity or van der Waals volume, which describe the size and shape of the molecule. nih.gov

Hypothetical Key Structural Descriptors from a QSAR Study of Thiophene Amino Acid Derivatives

| Descriptor | Type | Correlation with Activity | Implication for Design |

| LogP | Hydrophobic | Positive | Increasing lipophilicity may enhance activity. |

| Dipole Moment | Electronic | Negative | Decreasing polarity may be favorable. |

| Molecular Weight | Steric | Positive | Larger molecules may have better binding. |

| Halogen Atom Count | Physicochemical | Positive | Presence of halogens may increase potency. |

Note: The data in this table is for illustrative purposes and represents hypothetical outcomes of a QSAR study.

Understanding which descriptors are critical allows medicinal chemists to strategically modify the structure of this compound to enhance its desired biological effect.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations are crucial for assessing the stability of the predicted binding pose and for understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

By simulating the movement of every atom in the ligand-protein complex within a simulated physiological environment, MD can reveal:

The stability of key interactions identified in docking studies.

The flexibility of different regions of the protein and the ligand.

The role of water molecules in mediating ligand-protein interactions.

A stable ligand-protein complex in an MD simulation, characterized by a low and stable RMSD, provides greater confidence in the binding mode predicted by docking and suggests that the compound is likely to form a durable interaction with its target in a biological system. nih.gov

Virtual Screening Approaches for Identification of Novel Interacting Systems

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. uniroma3.it In the context of this compound, virtual screening can be instrumental in identifying novel protein targets with which it may interact, thereby uncovering potential new therapeutic applications.

The process typically begins with the generation of a 3D model of this compound. This model is then used as a query to screen databases of protein structures, such as the Protein Data Bank (PDB). Docking algorithms are employed to predict the binding conformation and affinity of the compound to various protein targets. uniroma3.itnih.gov The results of a virtual screening campaign can be ranked based on docking scores, which estimate the binding energy, to prioritize candidates for further experimental validation.

Recent advancements in artificial intelligence, particularly deep learning, have further enhanced the capabilities of virtual screening. mdpi.com These methods can learn from vast datasets of known protein-ligand interactions to predict binding affinities with greater accuracy. For a molecule like this compound, which contains a halogenated thiophene ring, specific interactions such as halogen bonds with protein residues can be critical for binding and can be effectively modeled by modern computational tools. researchgate.netresearchwithrutgers.com

Table 1: Illustrative Virtual Screening Results for this compound Against a Panel of Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Potential Therapeutic Area |

| Epidermal Growth Factor Receptor (EGFR) | 1NQL | -8.5 | Met793, Leu718, Cys797 | Cancer |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.2 | Cys919, Leu840, Asp1046 | Cancer, Angiogenesis |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 1UWH | -7.9 | Cys532, Trp531, Leu514 | Cancer |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.5 | Leu83, Phe80, Asp86 | Cancer |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 1A9U | -7.1 | Met109, Lys53, Asp168 | Inflammation |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from a virtual screening study. The targets and scores are hypothetical.

Bioisosteric Replacements and Scaffold Hopping Based on Computational Analysis

Computational analysis is not only crucial for identifying interacting systems but also for guiding the optimization of a lead compound like this compound. Bioisosteric replacement and scaffold hopping are two key strategies in medicinal chemistry for modifying a molecule to improve its potency, selectivity, and pharmacokinetic properties. drughunter.comspirochem.com

Bioisosteric Replacements:

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com For this compound, computational methods can be used to evaluate potential bioisosteric replacements for the chlorothiophene moiety. The goal is to maintain or enhance the desired biological activity while improving other properties such as metabolic stability or reducing potential toxicity. For instance, the thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. nih.gov

Table 2: Potential Bioisosteric Replacements for the 5-Chlorothienyl Group in this compound

| Original Group | Bioisosteric Replacement | Predicted Property Change | Rationale for Replacement |

| 5-Chlorothiophene | 5-Fluorothiophene | Decreased lipophilicity, potentially altered halogen bond strength | Improve metabolic stability, fine-tune binding interactions |

| 5-Chlorothiophene | 5-Bromothiophene | Increased lipophilicity, potentially stronger halogen bond | Enhance binding affinity through stronger halogen bonding |

| 5-Chlorothiophene | Thiazole | Altered hydrogen bonding capacity and dipole moment | Explore different interactions with the target protein |

| 5-Chlorothiophene | Pyrazole | Introduction of a hydrogen bond donor | Introduce new interactions to improve affinity or selectivity |

| 5-Chlorothiophene | Phenyl | Increased hydrophobicity | Classic bioisostere, may alter metabolic profile |

Note: The predicted property changes in this table are generalized and would require specific computational and experimental validation for each target.

Scaffold Hopping:

Scaffold hopping is a more drastic approach than bioisosteric replacement, aiming to identify new core structures (scaffolds) that can maintain the key pharmacophoric features of the original molecule. nih.govnih.gov This strategy is particularly useful when the existing scaffold has undesirable properties, such as poor ADME (absorption, distribution, metabolism, and excretion) characteristics or intellectual property limitations.

Starting from the 3D structure and pharmacophore model of this compound, computational algorithms can search virtual libraries for molecules with different scaffolds but a similar spatial arrangement of key functional groups. rsc.org This can lead to the discovery of entirely new chemical classes of compounds that interact with the same biological target. For amino acid derivatives like this compound, scaffold hopping can be employed to design peptidomimetics that mimic the essential interactions of the parent molecule while offering improved stability against proteolysis. nih.gov

Biological Interactions and Molecular Mechanisms

Investigations into Enzyme Inhibition and Modulation

As an amino acid analogue, 3-(5-Chlorothien-2-yl)-L-alanine is a candidate for interaction with enzymes that metabolize or bind natural amino acids. Research into related compounds provides a framework for understanding its potential inhibitory activities.

While direct studies on the interaction of this compound with tryptophan synthase or tryptophanase are not prominent in the available literature, the activity of structurally similar compounds offers valuable insights. For instance, the related compound β-chloro-L-alanine is known to be an inhibitor of alanine (B10760859) aminotransferase (ALAT). nih.govsigmaaldrich.com ALAT is a crucial enzyme in cellular metabolism, catalyzing the reversible transamination between alanine and 2-oxoglutarate to form pyruvate (B1213749) and glutamate (B1630785). Inhibition of this enzyme can significantly impact metabolic pathways, such as glucose metabolism in cancer cells. nih.gov

Furthermore, isomers of β-chloroalanine have been shown to inactivate alanine racemase, an enzyme essential for bacterial cell wall synthesis, by converting L-alanine to D-alanine. nih.gov This suggests that alanine analogues, including thienyl derivatives, could potentially target such enzymes. L-alanine itself is a fundamental metabolite involved in sugar and acid metabolism and provides energy for various tissues. drugbank.comnih.gov The modification of its structure, as seen in this compound, may modulate its interaction with these metabolic enzymes.

The search for novel antimicrobial and antiviral agents often involves screening for inhibitors of essential pathogenic enzymes. Alanine racemase, for example, is an attractive target in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, because it is vital for the synthesis of the peptidoglycan layer of the bacterial cell wall and has no human homologue. nih.gov High-throughput screening has identified various inhibitors of this enzyme, demonstrating the potential for alanine derivatives in targeting pathogenic organisms. nih.gov While specific studies targeting HIV-1 reverse transcriptase or Leishmania enzymes with this compound are not detailed in the reviewed literature, the principle of using amino acid analogues as enzyme inhibitors is well-established.

The kinetic characterization of enzyme inhibition provides crucial data on the potency and mechanism of an inhibitor. This includes determining constants like the inhibition constant (Ki) and the dissociation constant (KD). For example, studies on β-N-oxalylamino-L-alanine (L-BOAA), another alanine derivative, have detailed its kinetic interaction with glutamate receptors. Scatchard analysis of L-BOAA's displacement of a radioligand on AMPA receptors indicated competitive antagonism. elsevierpure.com This type of analysis reveals whether an inhibitor competes with the substrate for the enzyme's active site.

Table 1: Kinetic Data for Related Alanine Derivatives This table presents data for related compounds to illustrate the types of kinetic characterization performed in this field.

| Compound | Target | Parameter | Value | Inhibition Type | Source |

|---|---|---|---|---|---|

| β-N-oxalylamino-L-alanine (L-BOAA) | AMPA Receptor | Ki | 0.76 μM | Competitive | elsevierpure.comnih.gov |

| β-N-oxalylamino-L-alanine (L-BOAA) | AMPA Receptor | KD | 265 nM (in presence of L-BOAA) | Competitive | elsevierpure.comnih.gov |

| Glutaric Acid | Glutamate Transporter | Vmax | Significantly Decreased | Non-competitive | nih.gov |

Receptor Binding Studies and Selectivity Profiling

Beyond enzymes, amino acid analogues can also interact with neurotransmitter receptors, particularly those that bind amino acid transmitters like glutamate.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial targets for drug development. nih.gov Research on the alanine derivative L-BOAA has shown its specific action on glutamate receptors. It is most active in displacing ligands from the AMPA (quisqualate) receptor subtype, with a Ki value of 0.76 μM, indicating potent antagonist activity. elsevierpure.comnih.gov The rank-order of potency was found to be QA > kainate > NMDA. elsevierpure.com This demonstrates that modifications to the alanine structure can confer high affinity and selectivity for specific receptor subtypes. Such studies are vital for understanding the potential neurological effects of compounds like this compound.

Table 2: Receptor Binding Profile of L-BOAA This table shows the selectivity of a related alanine derivative for different glutamate receptor subtypes.

| Receptor Subtype | Activity | Ki (μM) | Source |

|---|---|---|---|

| AMPA (QA Receptor) | Antagonist | 0.76 | elsevierpure.comnih.gov |

| Kainate Receptor | Lower Affinity Antagonist | > 0.76 | elsevierpure.com |

| NMDA Receptor | Lower Affinity Antagonist | > 0.76 | elsevierpure.com |

Mechanism of Action Elucidation at the Molecular Level

Understanding the mechanism of action at a molecular level involves identifying the specific interactions between the compound and its biological target. For example, mutations of serine residues to alanine in the D2 dopamine (B1211576) receptor helped to elucidate that these serine residues are involved in hydrogen bonding with agonists and are crucial for receptor-G protein coupling. nih.gov

In the case of glutamate receptor antagonists like L-BOAA, the mechanism of excitotoxicity is thought to be mediated through these receptors. elsevierpure.comnih.gov For inhibitors of enzymes like alanine racemase, the mechanism can involve the formation of a covalent bond with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inhibition. nih.gov The elucidation of the precise molecular mechanism for this compound would require dedicated structural biology and molecular modeling studies to map its binding orientation and interactions within the active site of its target enzymes or receptors.

Biochemical Pathway Perturbations

As an unnatural amino acid analog, this compound has the potential to perturb several metabolic and signaling pathways. Its structural resemblance to L-phenylalanine and L-alanine suggests it could act as a competitive inhibitor or an alternative substrate in pathways where these amino acids are utilized.

The metabolism of L-alanine is central to cellular energy and nitrogen balance, involving processes like the glucose-alanine cycle, where it is synthesized from pyruvate via transamination. drugbank.com Introducing an analog like this compound could disrupt these tightly regulated pathways. For instance, studies on L-alanine have shown it can modulate gene expression related to cellular signaling, metabolism, and even apoptosis in pancreatic β-cells. nih.gov It is plausible that this compound could elicit similar, albeit altered, long-term effects on gene expression.

Furthermore, the presence of the thiophene (B33073) ring introduces specific metabolic vulnerabilities. Thiophene-containing compounds are often metabolized by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive thiophene S-oxides or epoxides. acs.orgnih.gov This bioactivation can result in covalent modification of cellular macromolecules, representing a significant perturbation of normal biochemical pathways and potentially leading to toxicity. nih.gov The specific metabolic fate of this compound would depend on the interplay between its amino acid and thiophene moieties, but interference with amino acid metabolism and potential for CYP-mediated bioactivation are key considerations. drugbank.comacs.org

Cellular Target Engagement Studies (in vitro)

Identifying the specific cellular proteins that this compound binds to is crucial for understanding its mechanism of action. While direct target engagement data for this specific molecule is not publicly available, several robust in vitro methods are routinely employed for this purpose. discoverx.comnih.govnih.gov These assays are essential for confirming that a compound penetrates the cell and interacts with its intended target in a physiological context. discoverx.com

One prominent technique is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a protein upon ligand binding. nih.govacs.org An increase in the denaturation temperature of a protein in the presence of the compound indicates a direct binding interaction. acs.org This method has the advantage of not requiring any modification to the compound of interest. acs.org

Other methods include compound-centered chemical proteomics, where the molecule is immobilized on a solid support to "fish" for its binding partners from cell lysates, and activity-based protein profiling (ABPP), which uses reactive probes to covalently label active enzymes. frontiersin.orgthno.org For amino acid analogs like this compound, likely targets would include amino acid transporters, aminoacyl-tRNA synthetases, and enzymes involved in amino acid biosynthesis and catabolism. nih.gov

Table 1: Common Methodologies for In Vitro Cellular Target Engagement

| Method | Principle | Key Advantage | Reference(s) |

|---|---|---|---|

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Does not require modification of the compound. | nih.gov, acs.org |

| InCELL Hunter™ / Pulse™ | Based on enzyme fragment complementation (EFC), where ligand binding stabilizes a target-reporter fusion protein, leading to a measurable signal. | Universal, cell-based platform suitable for high-throughput screening. | discoverx.com, youtube.com |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes. | Provides a direct readout of enzyme activity and target engagement. | frontiersin.org |

| Compound-Centered Chemical Proteomics | An immobilized version of the compound is used to capture binding proteins from a cell lysate. | Allows for the identification of binding partners without prior knowledge of the target. | frontiersin.org |

| Radioligand Displacement Assays | The test compound competes with a known radiolabeled ligand for binding to the target. | A classic and direct method to quantify binding affinity. | nih.gov |

Structure-Activity Relationship (SAR) within Thienylalanine Analog Series

The biological activity of thienylalanine analogs is highly dependent on their chemical structure. Modifications to the thiophene ring, the nature and position of substituents, and the stereochemistry of the alanine side chain all play critical roles in determining the compound's potency and selectivity. nih.govnih.gov

Impact of Halogenation on Biological Interaction

The introduction of halogen atoms, such as the chlorine in this compound, is a common strategy in medicinal chemistry to modulate a molecule's biological properties. mdpi.comeurochlor.org Halogenation can significantly impact a compound's lipophilicity, which affects its ability to cross cell membranes. researchgate.netresearchgate.net The electron-withdrawing nature of chlorine can also alter the electronic distribution of the thiophene ring, influencing non-covalent interactions with a biological target. researchgate.net

In many cases, chlorination enhances biological activity. eurochlor.orgresearchgate.net This can be due to increased hydrophobic interactions with the target's binding site or by blocking positions susceptible to metabolic degradation, thereby increasing the compound's half-life. researchgate.net For example, in a series of benzo[b]thienylallylamine antimycotics, the 3-chloro derivative was identified as the most potent compound in the series, highlighting the positive contribution of the halogen. nih.gov Therefore, the 5-chloro substituent on the thiophene ring of this compound is expected to be a key determinant of its biological interaction profile compared to its non-halogenated parent compound.

Role of the Thiophene Ring Substituents

The thiophene ring serves as a bioisostere for a phenyl ring but possesses distinct electronic properties and metabolic susceptibilities. acs.orgnih.gov The specific placement of substituents on this ring is crucial for biological activity. For this compound, the alanine side chain is at position 2, and the chlorine atom is at position 5.

Table 2: Structure-Activity Relationship (SAR) Insights for Thiophene Analogs

| Structural Feature | Observation | Implication for Bioactivity | Reference(s) |

|---|---|---|---|

| Halogenation | Introduction of a chlorine atom to a benzo[b]thiophene core enhanced antifungal activity. | Halogens can increase potency through improved lipophilicity and target interactions. | nih.gov |

| Substituent Position | The relative positions of the side chain and other substituents on the thiophene ring dramatically alter activity. | Precise spatial arrangement is critical for optimal binding to the biological target. | nih.gov, nih.gov |

| Thiophene Ring vs. Benzene (B151609) Ring | Replacing a benzene ring with a thiophene ring can lead to different metabolic pathways (e.g., S-oxidation). | The thiophene moiety can be a "structural alert" for metabolic bioactivation. | acs.org, nih.gov |

| Polar Groups on Thiophene | Carboxamide or nitrile groups at the 3-position of a 2-aminothiophene were associated with greater activity. | Polar groups can form key hydrogen bonds within the target's active site. | nih.gov |

Importance of L-Stereochemistry

The stereochemistry of amino acids is paramount in biological systems. nih.govacs.org Proteins, enzymes, and receptors are themselves chiral, being composed of L-amino acids, and thus they create chiral environments for binding. quora.com This results in a high degree of stereoselectivity, where biological systems almost exclusively recognize and process the L-enantiomer of amino acids. acs.orgchemistryworld.com

For this compound, the "L" designation is critical. This configuration allows the molecule to be recognized by amino acid transporters for cellular uptake and to fit correctly into the active sites of target enzymes that normally bind natural L-amino acids like L-phenylalanine or L-alanine. nih.gov The corresponding D-enantiomer would likely have a vastly different, and probably much lower, biological activity because it would not fit properly into these specific binding pockets. nih.govacs.org In some cases, D-amino acids can have unique biological roles, but they are typically not involved in mainstream protein synthesis or metabolic pathways in higher organisms. nih.gov Therefore, the L-stereochemistry is an essential feature for the compound to act as a mimic of endogenous proteinogenic amino acids.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Thiophene derivatives and halogenated amino acid analogs are known to possess antimicrobial and antifungal properties. nih.govbohrium.com The mechanisms underlying this activity can be diverse. As an unnatural amino acid, a primary mechanism for this compound would be to act as an antimetabolite. nih.gov

By mimicking natural amino acids, it could be mistakenly incorporated into peptides during protein synthesis, leading to non-functional proteins and eventual cell death. Alternatively, it could act as a competitive or allosteric inhibitor of key enzymes involved in amino acid biosynthesis or other essential metabolic pathways, effectively starving the microbe of necessary building blocks. nih.gov For example, β-halogenated alanine derivatives are known to be effective inhibitors of alanine racemase, an essential enzyme in bacterial cell wall synthesis. nih.gov

Another potential mechanism relates to the disruption of microbial cell membranes. Many antimicrobial peptides and their mimics derive their activity from a balance of cationic and hydrophobic features that allow them to selectively interact with and permeabilize microbial membranes. mdpi.comnih.gov The lipophilic chlorothiophene moiety of this compound could contribute to such interactions, leading to membrane destabilization, leakage of cellular contents, and cell death.

Table 3: Potential Antimicrobial/Antifungal Mechanisms of Action

| Mechanism | Description | Example Compound Class | Reference(s) |

|---|---|---|---|

| Antimetabolite Activity | The compound acts as a structural analog of a key metabolite, inhibiting enzymes in a vital pathway. | Amino acid analogs, β-halogenated alanines | nih.gov |

| Membrane Disruption | The compound interacts with the microbial cell membrane, increasing its permeability and causing leakage of cellular contents. | Halogenated antimicrobial peptides, lipophilic compounds | mdpi.com, nih.gov |

| Inhibition of Protein Synthesis | The analog is mistakenly incorporated into growing polypeptide chains, leading to non-functional proteins. | Unnatural amino acids | nih.gov |

| Enzyme Inhibition | The compound directly binds to and inhibits a specific essential enzyme, such as alanine racemase or DNA gyrase. | β-chloroalanine, fluoroquinolones | nih.gov |

Inhibition of Bacterial Growth (e.g., Gram-positive species)

While specific studies on the direct action of this compound against Gram-positive bacteria are not extensively detailed in the provided search results, the inhibitory action of related chloroalanine compounds offers valuable insights. For instance, both D- and L-isomers of β-chloroalanine have demonstrated the ability to inhibit the growth of various bacteria, including the Gram-positive species Diplococcus pneumoniae, Streptococcus pyogenes, and Bacillus subtilis. nih.govnih.gov The mechanism of this inhibition is linked to the inactivation of key enzymes involved in bacterial cell wall synthesis. Specifically, β-chloro-D-alanine has been shown to inactivate alanine racemase and D-glutamate-D-alanine transaminase. nih.govnih.gov This enzymatic inhibition disrupts the formation of D-alanine, an essential component of the peptidoglycan layer in bacterial cell walls, thereby impeding bacterial growth.

Antifungal Effects (e.g., against Candida species)

The potential of alanine conjugates in exerting antifungal effects has been explored, particularly against Candida species. An alanine conjugate of a Candida albicans geranylgeranyl transferase I (GGTase I) inhibitor demonstrated notable antifungal activity. nih.gov This conjugate was designed to enhance its uptake into the fungal cell. nih.gov The mechanism of action involves the inhibition of Rho1p prenylation, a critical process for the function of this small GTP-binding protein which is involved in cell wall synthesis and integrity in Candida albicans. nih.gov While this study does not directly involve this compound, it underscores the potential of utilizing alanine moieties to target fungal-specific pathways. Other research has also shown that certain compounds can inhibit the adhesion, yeast-to-hyphal transition, and biofilm formation of C. albicans. nih.gov

Investigating Mechanisms of Selective Toxicity in Microorganisms

The principle of selective toxicity is crucial for the development of effective antimicrobial agents. This involves targeting biochemical pathways or structures that are unique to the microorganism and absent in the host. The antimicrobial effects of certain compounds, such as alkanolamines, are significantly enhanced at a high pH, and their activity is correlated with their uncharged forms, suggesting that diffusion through the cell membrane is a key step in their action. nih.gov For chloroalanine compounds, the selective toxicity against bacteria stems from the targeting of enzymes like alanine racemase, which are vital for bacteria but not for humans. nih.govnih.gov This targeted inhibition disrupts essential bacterial processes without affecting the host's cellular machinery.

In Vitro Anticancer Research and Cellular Mechanisms

In addition to its antimicrobial potential, derivatives of alanine have been investigated for their anticancer properties. The focus of this research has been on their ability to inhibit the proliferation of cancer cells and to induce programmed cell death.

Anti-proliferative Effects on Cancer Cell Lines (e.g., lung adenocarcinoma, mammary gland adenocarcinoma)

Derivatives of L-alanine have shown efficacy in inhibiting the growth of cancer cells. For instance, 2-chloroethylnitrosocarbamoyl derivatives of L-alanine have been studied for their anticancer effects in a rat model of mammary carcinoma induced by methylnitrosourea. nih.gov In the context of lung adenocarcinoma, while direct studies with this compound are not specified, other compounds have demonstrated anti-proliferative effects. For example, ALCAP2 has been shown to inhibit the proliferation of lung adenocarcinoma (LUAD) cells. nih.gov Similarly, the combination of 5-fluorouracil (B62378) and allicin (B1665233) has been found to inhibit the proliferation of both lung and colorectal carcinoma cells. mdpi.com

Table 1: Investigated Anti-proliferative Effects on Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Observed Effect |

|---|---|---|

| 2-chloroethylnitrosocarbamoyl derivatives of L-alanine | Rat mammary carcinoma | Anticancer efficacy nih.gov |

| ALCAP2 | Lung adenocarcinoma (LUAD) | Inhibition of cell proliferation nih.gov |

| 5-Fluorouracil and Allicin | Lung and colorectal carcinoma | Inhibition of cell proliferation mdpi.com |

| Chloroquine (B1663885) | Human breast cancer (Bcap-37) | Decreased cell viability nih.gov |

| Lyophilized Mango Pulp Extract | Human colon cancer (SW480, SW620) | Antiproliferative activity nih.gov |

Mechanisms of Cell Growth Inhibition (e.g., cell cycle arrest, apoptosis induction pathways)

Table 2: Mechanisms of Cell Growth Inhibition

| Compound/Agent | Cell Line | Mechanism |

|---|---|---|

| Chloroquine | Human breast cancer (Bcap-37) | G2/M cell cycle arrest, apoptosis induction, activation of caspase-3 nih.gov |

| Lyophilized Mango Pulp Extract | Human colon cancer (SW480, SW620) | G2/M cell cycle arrest, increased intracellular ROS, apoptosis nih.gov |

| Luteolin-7-O-glucoside | Human hepatocarcinoma (HepG2) | G2/M phase cell cycle arrest, ROS generation, JNK activation koreascience.kr |

Applications in Chemical Biology and Materials Science Research

Use as Building Blocks for Peptide Synthesis and Peptidomimetics

As an unnatural amino acid, 3-(5-Chlorothien-2-yl)-L-alanine is incorporated into peptides using standard synthetic protocols, primarily solid-phase peptide synthesis (SPPS). beilstein-journals.orgmasterorganicchemistry.com Its integration allows for the creation of peptidomimetics with tailored properties. The synthesis generally involves using the Fmoc-protected version, Fmoc-3-(5-Chlorothien-2-yl)-L-alanine, which can be coupled to a growing peptide chain on a solid support resin using common coupling reagents like HBTU/HOBt. lsu.edu

The introduction of this compound into a peptide sequence is a key strategy for inducing conformational constraints. The bulky and sterically demanding chlorothienyl side chain restricts the rotational freedom of the peptide backbone in its vicinity. This restriction can force the peptide into specific secondary structures, such as β-turns or helical folds, which may be essential for biological activity. By replacing a native amino acid with this analog, researchers can stabilize a desired bioactive conformation, effectively locking the peptide into a shape that enhances its binding affinity for a biological target. This approach is fundamental in transforming flexible peptides into more rigid, drug-like molecules. The principle is similar to creating bicyclic peptides, where non-standard amino acids are used to form highly structured scaffolds. rsc.org

Table 1: Influence of Unnatural Amino Acids on Peptide Conformation

| Amino Acid Type | Example | Typical Induced Constraint | Rationale |

|---|---|---|---|

| Aromatic, Heterocyclic | This compound | β-Turn, Helical Twist | The bulky, rigid side chain provides a steric anchor, limiting backbone flexibility and promoting defined secondary structures. |

| N-Alkylated | N-Methyl-L-alanine | Turn Induction | Prevents hydrogen bond donation and introduces steric clash, disrupting α-helices and β-sheets in favor of turns. |

| α,α-Disubstituted | α-Aminoisobutyric acid (Aib) | 3₁₀- or α-Helix | The gem-dimethyl groups severely restrict the Ramachandran angles (φ, ψ) to helical regions. |